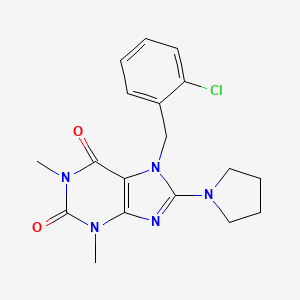

7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

7-(2-Chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative characterized by a 2-chlorobenzyl group at position 7, methyl groups at positions 1 and 3, and a pyrrolidin-1-yl substituent at position 8. Its molecular formula is C₁₈H₂₀ClN₅O₂ (calculated based on structural analogs in ), with a molecular weight of approximately 397.84 g/mol.

Key structural features include:

- Position 8: A pyrrolidin-1-yl group, a cyclic secondary amine that may enhance metabolic stability and target binding compared to linear amines.

- Positions 1 and 3: Methyl groups that likely influence steric hindrance and electronic properties.

Synthetic routes for analogous compounds (e.g., ) typically involve nucleophilic substitution or palladium-catalyzed coupling reactions at position 8, followed by functionalization at position 5.

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O2/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-6-10-23/h3-4,7-8H,5-6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGCBEPKXQPKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound within the purine derivative class. Its molecular formula is C18H20ClN5O2, and it features a complex structure that includes a chlorobenzyl group and a pyrrolidinyl moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

The compound's structure contributes to its unique properties and biological activities. The presence of the chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The pyrrolidinyl group may influence receptor interactions and enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimycobacterial Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis (Mtb), particularly through the inhibition of the DprE1 enzyme, which is essential for cell wall biosynthesis in mycobacteria. The structure-activity relationship (SAR) studies suggest that modifications at positions 2 and 6 of the purine core can enhance antimycobacterial activity while maintaining low toxicity to mammalian cells .

- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes by binding to their active sites. This action could alter cellular signaling pathways, leading to various biological effects. For instance, other purine derivatives have been explored as potential inhibitors of kinases and phosphodiesterases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Chloro-7-(2,6-dichlorobenzyl)-1,3-dimethylpurine-2,6-dione | Contains dichlorobenzyl group | Antitumor activity |

| 1-Methyl-8-(pyrrolidin-1-yl)purine | Lacks chlorobenzyl substituent | Selective receptor antagonist |

| 7-(4-fluorobenzyl)-1,3-dimethylpurine | Fluorinated benzyl group | Potential anti-inflammatory effects |

This table illustrates how variations in substituents can lead to different biological profiles while emphasizing the potential of this compound for further investigation.

The mechanism of action of this compound involves interactions with specific molecular targets. It is believed to inhibit enzyme activity by binding to active sites or modulating receptor functions. Such interactions can lead to significant alterations in cellular processes.

Comparison with Similar Compounds

Key Observations :

- Pyrrolidin-1-yl vs.

- Sulfonyl vs. Amine Groups : Methylsulfonyl-substituted analogs () exhibit necroptosis inhibition, whereas amine-containing derivatives (e.g., target compound) may favor kinase or CNS targets due to hydrogen-bonding capabilities .

- Oxygen vs. Nitrogen Linkers : Caffeine derivatives with oxygen-linked substituents (e.g., 3j in ) lose CNS activity but retain analgesia, suggesting nitrogen-linked groups (e.g., pyrrolidinyl) may preserve CNS effects .

Substituent Variations at Position 7

The 2-chlorobenzyl group distinguishes the target compound from analogs with alternative aryl or alkyl groups.

Key Observations :

- Halogenated Aryl Groups: The 2-chlorobenzyl group (target) enhances lipophilicity and may engage in halogen-bonding interactions, improving receptor affinity compared to non-halogenated analogs (e.g., 4-methylbenzyl in ) .

- Alkyl vs. Aryl Groups : Ethyl or propyl substituents () reduce steric bulk but may decrease target specificity due to weaker π-π interactions .

Research Findings and Pharmacological Implications

- Kinase Inhibition : Compounds with bulky position 8 substituents (e.g., piperazinyl, pyrazolyl) show kinase inhibitory activity (). The target compound’s pyrrolidinyl group may similarly target kinases like MLKL or HSP90 .

- Solubility : The target compound’s molecular weight (~397.84 g/mol) and logP (estimated >2) suggest moderate solubility, comparable to analogs in and .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6-dione, and what are the critical steps?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A key step involves introducing the pyrrolidin-1-yl group at the 8-position of the purine scaffold. For example, reacting 8-chloro precursors with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. The 2-chlorobenzyl group is typically introduced via alkylation of the 7-position using 2-chlorobenzyl bromide .

- Validation : Structural confirmation requires a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to verify regioselectivity and purity .

Q. How are spectral techniques utilized to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Peaks for the 2-chlorobenzyl group (δ ~4.5–5.5 ppm for –CH₂–, aromatic protons at δ ~7.2–7.5 ppm) and pyrrolidin-1-yl protons (δ ~1.8–3.5 ppm) are critical. Methyl groups on N1 and N3 appear as singlets (δ ~3.1–3.4 ppm) .

- X-ray Crystallography : Provides unambiguous confirmation of the 3D structure, including bond angles and substituent positions .

- HRMS : Validates the molecular formula (e.g., expected m/z for C₁₉H₂₁ClN₆O₂: 424.14) .

Q. What preliminary biological activities have been reported for structurally related purine-dione derivatives?

- Methodology : Derivatives with similar scaffolds (e.g., 8-substituted theophyllines) are screened for kinase inhibition, adenosine receptor antagonism, or antimicrobial activity. In vitro assays (e.g., enzyme inhibition IC₅₀, cell viability assays) are performed, with results interpreted using dose-response curves and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved bioactivity?

- Methodology :

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. The pyrrolidin-1-yl group’s orientation in the active site can be optimized for hydrogen bonding or hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) or steric parameters (Taft Es) with activity data to prioritize synthetic targets .

Q. What experimental challenges arise in optimizing synthetic yield, and how can they be addressed?

- Challenges : Low regioselectivity during alkylation, side reactions (e.g., over-alkylation), and poor solubility of intermediates.

- Solutions :

- Reaction Optimization : Use polar aprotic solvents (DMF, DMSO) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Chromatographic Purification : Employ gradient elution in flash chromatography (silica gel, hexane/EtOAc) to separate regioisomers .

Q. How do structural modifications at the 7- and 8-positions influence physicochemical properties (e.g., logP, solubility)?

- Methodology :

- logP Analysis : Measure partition coefficients (e.g., shake-flask method) to assess hydrophobicity. The 2-chlorobenzyl group increases logP, while pyrrolidin-1-yl enhances solubility via hydrogen bonding .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, which is critical for formulation studies .

Q. How can contradictions in biological activity data across studies be resolved?

- Case Example : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability.

- Resolution :

- Standardized Protocols : Adopt consensus assay conditions (e.g., 10 µM ATP for kinase assays).

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.